Boc-MLF vs. fMLF: Functional Switch from Potent Agonist to Pure Antagonist with Complete Loss of Agonist Activity
The replacement of the N-formyl group in fMLF with a t-butyloxycarbonyl (Boc) group completely abolishes agonist activity while preserving high-affinity receptor binding. The target compound, Boc-MLF, exhibits no detectable agonist activity in human neutrophils, whereas the parent agonist fMLF induces robust superoxide production with an EC50 of approximately 5 μM in mouse neutrophils and elicits chemotaxis with an EC50 in the low nanomolar range [1]. This functional switch from a potent agonist to a pure antagonist is the foundational differentiation for Boc-MLF, enabling its use as a tool to competitively block fMLF-mediated responses without introducing confounding agonism [2].
| Evidence Dimension | Functional activity (agonist vs. antagonist) at FPR |
|---|---|
| Target Compound Data | Boc-MLF: No detectable agonist activity (superoxide production, chemotaxis, degranulation) in human neutrophils |
| Comparator Or Baseline | fMLF: Potent agonist; EC50 ~5 μM for superoxide production in mouse neutrophils; chemotaxis EC50 in low nanomolar range |
| Quantified Difference | Complete loss of agonist efficacy (functional switch) |
| Conditions | Human peripheral blood neutrophils; superoxide production assay; chemotaxis assay (Boyden chamber) |
Why This Matters
This fundamental functional differentiation ensures that Boc-MLF can be employed as a pure antagonist tool without residual agonist activity, which is essential for experiments requiring clean blockade of endogenous fMLF-like signals.
- [1] Gao JL, Becker EL, Freer RJ, Muthukumaraswamy N, Murphy PM. The N-formylpeptide receptor (FPR) and a second Gi-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils. J Biol Chem. 2002;277(33):29537-29545. View Source
- [2] Schiffmann E, Corcoran BA, Wahl SM. N-formylmethionyl peptides as chemoattractants for leucocytes. Proc Natl Acad Sci U S A. 1975;72(3):1059-1062. View Source
